N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazine ring and a trifluoroacetamide group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide typically involves the bromination of pyrazine derivatives followed by the introduction of the trifluoroacetamide group. One common method involves the reaction of 5-bromopyrazine-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other therapeutic compounds.
Biological Studies: The compound is employed in studies to investigate its effects on various biological pathways and targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor progression and metastasis. The binding of the compound to the catalytic sites of MMPs results in the inhibition of their activity, thereby preventing the degradation of the extracellular matrix and inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
- 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea
Uniqueness
N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and enhances its biological activity. Compared to similar compounds, it exhibits higher potency in inhibiting specific molecular targets and has a broader range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N3O/c7-3-1-12-4(2-11-3)13-5(14)6(8,9)10/h1-2H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJBWYPWZRIVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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